molecular formula C12H11NO4S B8341431 5-Acetylaminonaphthalene-1-sulfonic acid

5-Acetylaminonaphthalene-1-sulfonic acid

Cat. No. B8341431
M. Wt: 265.29 g/mol
InChI Key: VGPCCJBOHQGWLW-UHFFFAOYSA-N
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Patent
US07026475B2

Procedure details

1.40 g of 5-acetylaminonaphthalene-1-sulfonic acid and 2.23 g of phosphorus pentachloride are combined and stirred for 4 hours at 60° C. Then the solution is poured onto ice water and extracted with dichloromethane. The organic extracts collected are dried with sodium sulfate and evaporated down in vacuo. Yield: 1.10 g.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[S:15]([OH:18])(=O)=[O:16])(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:20]>>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[S:15]([Cl:20])(=[O:18])=[O:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)NC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the solution is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)NC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.